N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with 2-hydroxy-2-methylpropylamine to form an intermediate, which is then reacted with thiophene-2-carbaldehyde and oxalyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione and thiophene-2,5-dione, while reduction could produce corresponding alcohols and amines .
Scientific Research Applications
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share similar structural features and biological activities.
Furan derivatives: Compounds such as 2-furancarboxaldehyde and 2-furanmethanol are structurally related and exhibit comparable chemical properties.
Uniqueness
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[(thiophen-2-yl)methyl]ethanediamide is unique due to the combination of furan and thiophene rings in its structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLQGZFQFNTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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